Spectroscopic Profile of 2-(o-Tolyl)pyridine: A Technical Guide

Spectroscopic Profile of 2-(o-Tolyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(o-Tolyl)pyridine (CAS RN: 10273-89-9). The document details experimental methodologies and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format for ease of reference and comparison.

Compound Information

-

IUPAC Name: 2-(2-methylphenyl)pyridine[1]

-

Molecular Formula: C₁₂H₁₁N[1]

-

Molecular Weight: 169.22 g/mol [1]

-

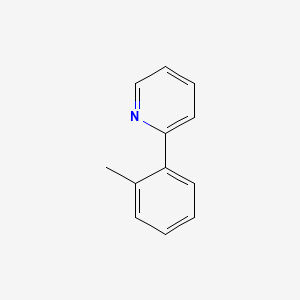

Structure:

Image Source: PubChem CID 82510

Spectroscopic Data

The following sections provide key spectroscopic data for 2-(o-Tolyl)pyridine, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for 2-(o-Tolyl)pyridine.

Table 1: ¹³C NMR Data of 2-(o-Tolyl)pyridine

| Chemical Shift (δ) ppm | Tentative Assignment |

| 160.5 | C2 (Pyridine) |

| 149.5 | C6 (Pyridine) |

| 141.0 | C1' (Tolyl) |

| 136.5 | C2' (Tolyl) |

| 130.5 | C-H (Tolyl) |

| 129.8 | C-H (Tolyl) |

| 128.1 | C-H (Tolyl) |

| 125.8 | C-H (Tolyl) |

| 123.6 | C-H (Pyridine) |

| 123.0 | C-H (Pyridine) |

| 121.5 | C-H (Pyridine) |

| 20.3 | -CH₃ |

Note: Specific assignment of aromatic carbons is based on typical chemical shifts for substituted pyridines and toluenes. Experimental verification through 2D NMR techniques would be required for definitive assignment.

¹H NMR Data: As of the latest search, detailed experimental ¹H NMR data (chemical shifts, multiplicities, and coupling constants) for 2-(o-Tolyl)pyridine is not readily available in the public domain. For structural elucidation, comparison with the spectra of closely related isomers such as 2-(p-tolyl)pyridine or computational prediction would be necessary.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. A vapor-phase IR spectrum for 2-(o-Tolyl)pyridine is available.[1] Key absorption bands are interpreted based on characteristic vibrational frequencies of substituted pyridines and aromatic compounds.[2][3][4][5]

Table 2: Key IR Absorption Bands for 2-(o-Tolyl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine and Tolyl) |

| 2970-2850 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |

| 1600-1585 | Strong-Medium | C=C Stretch | Aromatic Ring |

| 1500-1400 | Strong-Medium | C=C Stretch | Aromatic Ring |

| 900-675 | Strong | C-H Out-of-Plane Bend | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 2-(o-Tolyl)pyridine

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

| 168 | [M-H]⁺ |

| 154 | [M-CH₃]⁺ |

Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 169, corresponding to the molecular weight of 2-(o-Tolyl)pyridine. The peak at m/z 168 is likely due to the loss of a hydrogen radical. The fragment at m/z 154 corresponds to the loss of a methyl group, a common fragmentation for tolyl derivatives.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified 2-(o-Tolyl)pyridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-10 ppm. For ¹³C NMR, the range is typically 0-200 ppm. Standard pulse sequences are used for both 1D and potentially 2D experiments (like COSY and HSQC for full structural assignment).

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like 2-(o-Tolyl)pyridine, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.[2][3][4][5]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr plates) is recorded. The prepared sample is then placed in the IR beam path, and the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[1]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like 2-(o-Tolyl)pyridine.

Caption: General workflow for spectroscopic identification of an organic compound.